AMI-1 free acid

PRMT inhibition substrate-competitive non-AdoMet-competitive

AMI-1 free acid is a cell-permeable, substrate-competitive PRMT inhibitor that targets the peptide-binding pocket—not the AdoMet cofactor site—making it uniquely suited for experiments where AdoMet-competitive inhibitors produce confounding results. With 19.3-fold selectivity for PRMT1 (IC50=8.8μM) over PRMT4/CARM1 (IC50=169.8μM), it enables isoform-specific dissection of arginine methylation events at intermediate concentrations (20-100μM). The free acid form (CAS 134-47-4) delivers defined DMSO solubility (83.33mg/mL) critical for reproducible stock preparation. Procure ≥98% purity material to establish consistent reference data in PRMT inhibitor discovery and immunomodulatory studies.

Molecular Formula C21H16N2O9S2
Molecular Weight 504.5 g/mol
CAS No. 134-47-4
Cat. No. B1682066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMI-1 free acid
CAS134-47-4
SynonymsUrea J Acid; 
Molecular FormulaC21H16N2O9S2
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O
InChIInChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
InChIKeyPCGISRHGYLRXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMI-1 Free Acid (CAS 134-47-4): A Validated Pan-PRMT Inhibitor with Defined Substrate-Competitive Mechanism for Arginine Methyltransferase Research Procurement


AMI-1 free acid (CAS 134-47-4), chemically defined as 7,7′-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid), is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs) that functions via a substrate-competitive mechanism rather than cofactor competition [1]. The compound inhibits human PRMT1 with an IC50 of 8.8 μM and yeast Hmt1p with an IC50 of 3.0 μM, and exhibits activity against multiple PRMT family members including PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6 while sparing lysine methyltransferases [2]. As a first-generation, non-peptidic PRMT inhibitor, AMI-1 free acid serves as a foundational tool compound for mechanistic studies of arginine methylation in gene regulation, signal transduction, and chromatin biology .

Why AMI-1 Free Acid Cannot Be Interchanged with Other Methyltransferase Inhibitors or Salt Forms: Mechanism-Defined Differentiation


The scientific utility of AMI-1 free acid is contingent upon its mechanistically distinct inhibition profile, which precludes simple substitution with other PRMT inhibitors or alternative salt forms. Unlike the majority of methyltransferase inhibitors that target the S-adenosylmethionine (AdoMet) cofactor binding pocket, AMI-1 free acid functions as a substrate-competitive inhibitor that blocks peptide-substrate binding without interacting with the AdoMet site [1]. This mechanistic divergence fundamentally alters experimental outcomes in assays where AdoMet concentration is variable or in cellular contexts where competing AdoMet-competitive metabolites are present. Furthermore, the free acid form (CAS 134-47-4) provides defined solubility characteristics in DMSO (83.33 mg/mL, 165.18 mM) that differ from sodium salt formulations (CAS 20324-87-2), impacting stock solution preparation and experimental reproducibility . Substitution with structurally related analogs—including carboxy derivatives (compounds 1b, 7b), aurintricarboxylic acid, or other symmetrical ureas—introduces altered PRMT isoform selectivity profiles, differential in vivo efficacy, and variable off-target activities that deviate from the established AMI-1 reference profile [2].

AMI-1 Free Acid (CAS 134-47-4): Quantified Comparative Evidence Against Key Analogs and Reference Inhibitors


Mechanism of Action: Substrate-Competitive Inhibition vs. AdoMet-Competitive Inhibitors

AMI-1 free acid inhibits PRMT activity via a substrate-competitive mechanism, blocking peptide-substrate binding without competing for the S-adenosylmethionine (AdoMet) cofactor binding site [1]. In contrast, most methyltransferase inhibitors (e.g., adenosine dialdehyde, sinefungin, and the majority of SAM-competitive PRMT inhibitors) function by occupying the AdoMet binding pocket [2].

PRMT inhibition substrate-competitive non-AdoMet-competitive methyltransferase mechanism

PRMT Isoform Selectivity Profile: Quantified Discrimination Between PRMT1 and PRMT4 (CARM1)

AMI-1 free acid exhibits a 19.3-fold selectivity for PRMT1 (IC50 = 8.8 μM) over PRMT4/CARM1 (IC50 = 169.8 ± 10.7 μM) in recombinant enzyme assays [1]. This quantitative selectivity profile contrasts with more promiscuous PRMT inhibitors that show comparable potency across multiple isoforms, and with highly selective PRMT4/CARM1 inhibitors that spare PRMT1 activity [2].

PRMT1 PRMT4 CARM1 isoform selectivity epigenetic inhibitors

Comparison with Carboxy Analog Derivatives: In Vitro and In Vivo Efficacy Assessment

In a comprehensive structure-activity relationship study, carboxy analogues of AMI-1 were synthesized and evaluated against a panel of arginine methyltransferases [1]. The bis-carboxylic acid derivatives 1b and 7b demonstrated PRMT inhibitory activity comparable to or exceeding that of the reference compound AMI-1 in both in vitro and in vivo assays, while remaining practically inactive against the lysine methyltransferase SET7/9 [2]. This finding establishes AMI-1 free acid as the reference benchmark against which analog potency is measured, but also indicates that specific analogs (1b, 7b) may offer enhanced efficacy for certain applications.

AMI-1 analogs structure-activity relationship carboxy derivatives PRMT inhibitors

Lysine Methyltransferase Sparing Profile: Quantified Discrimination Against SET7/9

AMI-1 free acid specifically inhibits arginine methyltransferase activity with minimal effect on lysine methyltransferases [1]. In contrast to bis-carboxylic acid derivatives 1b and 7b which are described as 'practically inactive' against the lysine methyltransferase SET7/9, AMI-1 demonstrates a clear functional discrimination between arginine-directed and lysine-directed methylation [2].

lysine methyltransferase SET7/9 arginine specificity HMT selectivity

Cell Permeability and Functional Activity: Quantified Cellular Methylation Inhibition vs. Biochemical Potency

AMI-1 free acid demonstrates functional cell permeability as evidenced by inhibition of GFP-Npl3 methylation in cellular assays [1]. The compound inhibits the in vitro methylation reactions catalyzed by all five recombinantly active PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, and Hmt1p) as well as type II PRMT5 . In viability assays, AMI-1 free acid (0.6-2.4 mM; 48-96 hours) inhibits S180 and U2OS sarcoma cell viability in a time- and dose-dependent manner .

cell permeability cellular methylation GFP-Npl3 intracellular PRMT inhibition

Solubility and Formulation Properties: Free Acid vs. Sodium Salt Comparison

The free acid form of AMI-1 (CAS 134-47-4) exhibits defined solubility of 83.33 mg/mL (165.18 mM) in DMSO , while the sodium salt hydrate form (CAS 20324-87-2) demonstrates >10 mg/mL solubility in water . This differential solubility profile between the free acid and sodium salt forms directly impacts stock solution preparation, solvent compatibility, and experimental design .

solubility DMSO solubility free acid formulation compound handling

AMI-1 Free Acid (CAS 134-47-4): Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


Mechanistic Dissection of Arginine Methylation in PRMT1-Dependent Signaling Pathways

AMI-1 free acid is optimally applied in experiments requiring discrimination between PRMT1-dependent and PRMT4/CARM1-dependent arginine methylation events. With a 19.3-fold selectivity for PRMT1 (IC50 = 8.8 μM) over PRMT4 (IC50 = 169.8 μM) [1], researchers can use the compound at intermediate concentrations (e.g., 20-100 μM) to selectively inhibit PRMT1 while largely sparing PRMT4 activity. This selectivity window enables the dissection of isoform-specific contributions to transcriptional regulation, signal transduction, and chromatin remodeling without the confounding effects of pan-PRMT inhibition observed with less selective tool compounds [2].

Establishment of Reference Baselines for Novel PRMT Inhibitor Development and SAR Campaigns

AMI-1 free acid serves as the validated reference standard for benchmarking novel PRMT inhibitors in structure-activity relationship (SAR) studies. As demonstrated in the systematic analog development work by Castellano et al., AMI-1 provides the baseline inhibitory activity against which carboxy derivatives (compounds 1b, 7b) and other structural analogs are quantitatively compared [1]. Procurement of high-purity AMI-1 free acid (>99% purity available) is essential for establishing consistent, reproducible reference data in any PRMT inhibitor discovery program. The compound's defined activity against a panel of PRMT enzymes (hPRMT1, hCARM1, hPRMT3, hPRMT6) and fungal RmtA provides a comprehensive benchmarking framework for evaluating novel inhibitor selectivity profiles [2].

Cellular Assays Requiring Substrate-Competitive Inhibition Without AdoMet Pathway Interference

AMI-1 free acid is uniquely suited for cellular and in vivo studies where AdoMet-competitive inhibitors would produce confounding results due to variable endogenous cofactor concentrations. Unlike most methyltransferase inhibitors that occupy the AdoMet binding pocket, AMI-1 free acid functions as a substrate-competitive inhibitor that blocks peptide-substrate binding without interacting with AdoMet [1]. This mechanistic property is critical for experiments involving methionine metabolism, one-carbon pathway modulation, or conditions where AdoMet levels fluctuate (e.g., differentiation, metabolic stress, or disease states). The compound's demonstrated cell permeability and ability to inhibit GFP-Npl3 methylation in intact cells confirms its utility for intracellular target engagement studies [2].

Immunological Studies of T-Helper Cell Cytokine Production and PRMT-Mediated Immune Regulation

AMI-1 free acid has been validated in T-helper cell models for investigating PRMT-dependent regulation of cytokine production [1]. The compound modulates IL-4 expression at the transcriptional level and interferes with the association of PRMT1 and NIP45, a nuclear factor of activated T cells (NFAT) cofactor involved in Th2 cytokine gene regulation [2]. In comparative studies with AMI-1 analogs, compound 4 demonstrated inhibition of IFNγ secretion by Th1 cells starting at 10 μM and IL-4 by Th2 cells starting at 0.1 μM, while AMI-1 exhibited approximately 80% inhibition of H3R17 methylation at 100-300 μM [3]. These findings establish AMI-1 free acid as a validated tool for investigating arginine methylation in immune cell function and for benchmarking immunomodulatory PRMT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMI-1 free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.